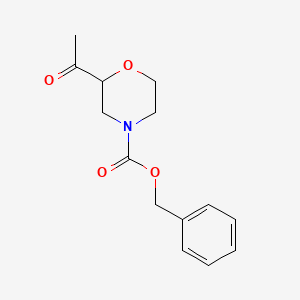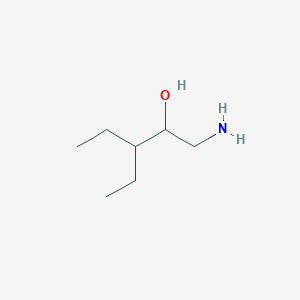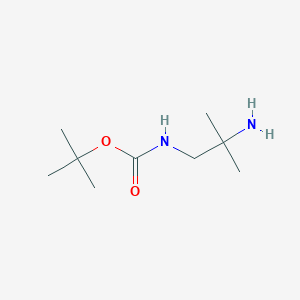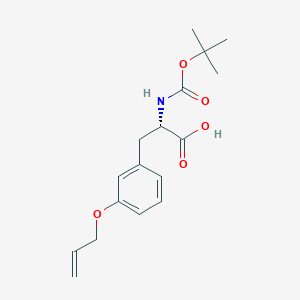![molecular formula C12H16ClN3O B1287197 Clorhidrato de 1-(benzo[d]oxazol-2-il)piperidin-4-amina CAS No. 483366-73-0](/img/structure/B1287197.png)
Clorhidrato de 1-(benzo[d]oxazol-2-il)piperidin-4-amina
Descripción general
Descripción
1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride (1-BOPH) is an organic compound with the molecular formula C10H15ClN2O. It is a derivative of piperidine and is widely used in scientific research due to its unique properties. 1-BOPH is widely used in organic synthesis, pharmaceuticals, and biochemistry. Furthermore, 1-BOPH has been studied for its potential applications in drug development and therapeutic agents.
Aplicaciones Científicas De Investigación
Inhibición de la quinasa de receptor acoplado a proteína G (GPCR)
Este compuesto se ha identificado como un posible inhibidor de las quinasas de GPCR, particularmente GRK-2 y GRK-5 . Estas quinasas son objetivos terapéuticos para las enfermedades cardiovasculares, y los inhibidores pueden ayudar a modular la función cardíaca y tratar la insuficiencia cardíaca.
Investigación proteómica
El compuesto se utiliza en investigación proteómica como un producto químico especializado. Se utiliza para varios ensayos bioquímicos que ayudan a comprender las funciones y las interacciones de las proteínas dentro de los sistemas biológicos .
Inmunomodulación
Se han sintetizado derivados de este compuesto como posibles agentes inmunosupresores. Funcionan como inhibidores no competitivos de la inosina-5′-monofosfato deshidrogenasa (IMPDH), que es una enzima crítica en la proliferación de linfocitos .
Mecanismo De Acción
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
This compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . The inhibition of these kinases can lead to changes in the signaling pathways they are involved in, potentially altering cellular responses .
Biochemical Pathways
Grk-2 and grk-5 are known to play crucial roles in the regulation of g protein-coupled receptors (gpcrs), which are involved in a wide range of cellular signaling pathways . By inhibiting GRK-2 and GRK-5, this compound could potentially affect multiple GPCR-mediated signaling pathways.
Análisis Bioquímico
Biochemical Properties
1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with G-protein-coupled receptor kinases (GRKs), specifically GRK-2 and GRK-5 . These interactions are crucial as they influence the regulation of receptor signaling pathways. The compound’s ability to inhibit these kinases suggests its potential use in modulating signal transduction processes.
Cellular Effects
The effects of 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated antiproliferative activity in T-Jurkat cell lines and peripheral mononuclear blood cells (PBMCs) . This indicates its potential use in cancer research and therapy. Additionally, its impact on cell signaling pathways suggests that it may alter the expression of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s interaction with GRK-2 and GRK-5 leads to the inhibition of these kinases, which in turn affects the phosphorylation of G-protein-coupled receptors (GPCRs) . This inhibition can modulate receptor signaling and downstream cellular responses. Additionally, the compound may influence gene expression by altering transcriptional activity through its interactions with specific transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, indicating the need for careful consideration of dosage and exposure duration.
Dosage Effects in Animal Models
The effects of 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as modulation of receptor signaling and antiproliferative activity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with cytochrome P450 enzymes, particularly CYP1A2, suggests its role in oxidative metabolism . This interaction can affect the metabolic flux and levels of metabolites, potentially influencing the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;/h1-4,9H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPVDPKQTSJNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)





![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)





